N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride (CAS: 1329973-37-6) is a benzothiazole-pyridine hybrid with a molecular formula of C₂₅H₂₆ClN₃OS₃ and a molecular weight of 516.1 g/mol . Its structure features a 6-ethyl-substituted tetrahydrothienopyridine core fused with a benzothiazole ring and a p-tolylthio acetamide side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS3.ClH/c1-3-28-13-12-18-21(14-28)32-25(23(18)24-26-19-6-4-5-7-20(19)31-24)27-22(29)15-30-17-10-8-16(2)9-11-17;/h4-11H,3,12-15H2,1-2H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPORBJBLRDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=C(C=C5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of heterocyclic structures that contribute to its biological activities. The benzo[d]thiazole moiety is particularly noted for its diverse biological effects, including anti-inflammatory and anticancer properties.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole ring: Known for its pharmacological properties.
- Tetrahydrothieno[2,3-c]pyridine scaffold: Enhances interaction with biological targets.
- Thioacetamide group : Potentially increases lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Enzyme inhibition
Anti-inflammatory Activity
A study on structurally related compounds demonstrated significant anti-inflammatory effects through inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results suggest that the compound may similarly inhibit COX activity, contributing to its anti-inflammatory potential .
Anticancer Activity
The benzo[d]thiazole derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. A recent study indicated that compounds with similar structures inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : Its structural features allow for binding to various receptors implicated in disease processes.
- Gene Expression Modulation : Similar compounds have been shown to alter the expression levels of genes associated with inflammation and cancer.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on COX Inhibition : Demonstrated that derivatives effectively reduced inflammation in carrageenan-induced paw edema models.
- Anticancer Studies : Showed that certain derivatives led to significant tumor size reduction in xenograft models.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 6-position of the tetrahydrothieno[2,3-c]pyridine core and the acetamide side chain. These modifications influence molecular weight, hydrophobicity, and target binding.
Key Research Findings and Implications
Substituent Effects :
- 6-Position : Ethyl (target) vs. benzyl (Analog 1) vs. isopropyl (Analog 2): Smaller alkyl groups (ethyl, isopropyl) may enhance target selectivity, while benzyl increases steric hindrance .
- Acetamide Side Chain : p-Tolylthio (target) vs. thiadiazolyl (Analog 3): The thiadiazolyl group in Analog 3 strengthens VEGFR-2 binding via π-π stacking, whereas p-tolylthio in the target compound may favor hydrophobic interactions .
Therapeutic Potential: The target compound’s structural features position it as a candidate for DNA repair modulation (similar to Analog 2) or kinase inhibition (similar to Analog 3), depending on substituent-target interactions .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this benzothiazole-acetamide derivative?
- Methodological Answer : The compound’s core structure involves a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine scaffold. Key steps include:
- Cyclocondensation : Use of ethylenediamine derivatives with thiophene precursors under reflux conditions to form the tetrahydrothienopyridine ring.
- Thioacetylation : Coupling the p-tolylthioacetamide moiety via nucleophilic substitution, requiring anhydrous DMF and catalytic DMAP to enhance reactivity.
- Hydrochloride Salt Formation : Precipitation with HCl gas in dichloromethane.
Yield optimization (e.g., 65–90% for analogous compounds) relies on temperature control (70–80°C for cyclocondensation) and stoichiometric ratios (1:1.2 for thioacetyl donor:scaffold) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ in tetrahydrothienopyridine) and benzo[d]thiazole protons (aromatic δ 7.2–8.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical molecular weights (e.g., ±2 ppm tolerance).
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of calculated values.
For hydrochloride salts, chloride ion quantification via ion chromatography is advised .
Q. What in vitro assays are suitable for initial evaluation of its APE1 inhibitory activity?
- Methodological Answer :
- Fluorogenic AP-Site Cleavage Assay : Use a double-stranded DNA substrate with a tetrahydrofuran abasic site analog. Monitor fluorescence increase (λex/λem = 485/535 nm) upon APE1 incision. IC₅₀ values for analogs range from 10–50 µM .
- Cell Lysate Validation : Treat HeLa lysates with the compound (10–100 µM) and measure residual APE1 activity via gel-based cleavage assays. Normalize to untreated controls to confirm target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve discrepancies between in vitro potency and cellular efficacy?
- Methodological Answer : For analogs like the 6-isopropyl variant, µM-level APE1 inhibition in vitro may not translate to cellular sensitization due to poor membrane permeability. To address this:
- LogP Analysis : Measure partition coefficients (e.g., via shake-flask method). Optimal logP for blood-brain barrier penetration is 2–5; derivatives with logP <2 may require prodrug strategies.
- Caco-2 Permeability Assay : Assess apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates adequate absorption).
- Metabolite Profiling : Use LC-MS to identify hydrolytic degradation (e.g., esterase-mediated cleavage) that reduces intracellular drug levels .
Q. What experimental designs reconcile contradictory data on cisplatin sensitization?
- Methodological Answer : In Poletto et al. (2014), APE1 inhibition did not enhance cisplatin cytotoxicity, conflicting with earlier studies on alkylating agents like MMS. To investigate:
- Mechanistic Divergence : Cisplatin primarily forms DNA crosslinks, while MMS creates alkylation damage. Use comet assays to compare APE1 dependency in repairing each lesion.
- Combination Timing : Pre-treat cells with the inhibitor 2 hours before cisplatin (vs. co-treatment) to synchronize APE1 inhibition with damage induction.
- NPM1 Interaction : Co-immunoprecipitate APE1 with nucleophosmin (NPM1) in inhibitor-treated cells; loss of interaction may explain reduced efficacy .
Q. What pharmacokinetic (PK) parameters should guide in vivo dosing for brain-targeted studies?
- Methodological Answer : Based on analogs with 6-ethyl/isopropyl groups:
| Parameter | Value (Mouse Model) | Relevance |
|---|---|---|
| Plasma t₁/₂ | 3.5–4.2 hours | Dosing frequency |
| Brain-to-Plasma Ratio | 0.8–1.2 | Blood-brain barrier penetration |
| AUC₀–₂₄ (brain) | 12–15 µM·h | Therapeutic exposure |
- Dosing Strategy : Intraperitoneal administration at 10 mg/kg every 8 hours maintains brain concentrations above IC₅₀. Validate via microdialysis coupled with LC-MS/MS .
Data Contradiction Analysis
Q. Why do some APE1 inhibitors enhance alkylating agent cytotoxicity but not platinum-based drugs?
- Methodological Answer : APE1’s role in base excision repair (BER) is critical for processing alkylation damage (e.g., MMS-induced 3-methyladenine) but not platinum adducts. Key experiments:
- siRNA Knockdown : Compare survival of APE1-deficient vs. wild-type cells treated with cisplatin or MMS.
- BER Pathway Profiling : Quantify POLβ and XRCC1 recruitment to DNA damage sites via fluorescence microscopy. Inhibitors may selectively disrupt BER but not nucleotide excision repair (NER) pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
